2-Bromo-4-chloro-1-nitrobenzene
Overview
Description
2-Bromo-4-chloro-1-nitrobenzene (BCNB) is an organic compound belonging to the nitrobenzene family. It is a colorless, crystalline solid with a melting point of 84-85 °C and a boiling point of 310 °C. BCNB is used in a variety of scientific applications, including organic synthesis, industrial organic chemistry, and the development of pharmaceuticals.
Scientific Research Applications
Spectroscopic Studies
2-Bromo-4-chloro-1-nitrobenzene can be used in spectroscopic studies. For instance, it has been used in the experimental and theoretical spectral investigation and conformational analysis performed by IR spectroscopy and density functional theory (DFT) .
Solvent Effect Studies
This compound can also be used to study the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents .
Linear Solvation Energy Relationships
2-Bromo-4-chloro-1-nitrobenzene can be used in the study of linear solvation energy relationships. The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Synthesis of N-Fused Tricyclic Indoles
Although not directly, but compounds similar to 2-Bromo-4-chloro-1-nitrobenzene have been used as reactants in the synthesis of N-fused tricyclic indoles .
Synthesis of Dimethyamine
Similar compounds have also been used in the synthesis of dimethyamine .
Synthesis of Benzofuran
Compounds like 2-Bromo-4-chloro-1-nitrobenzene can be used in the synthesis of benzofuran .
properties
IUPAC Name |
2-bromo-4-chloro-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAPIFSXMBTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431860 | |
Record name | 2-bromo-4-chloro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-nitrobenzene | |
CAS RN |
63860-31-1 | |
Record name | 2-bromo-4-chloro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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